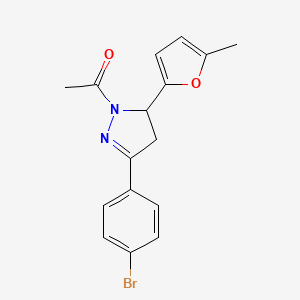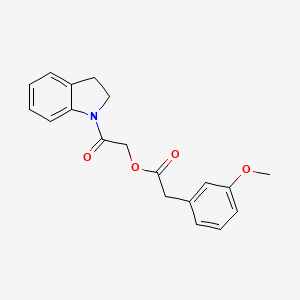
N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, also known as FGIN-1-27, is a chemical compound that has been extensively researched for its potential therapeutic applications. FGIN-1-27 is a selective and potent antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that has been implicated in various neuropsychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.
Mechanism of Action
N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a selective and potent antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a subtype of the dopamine receptor that is primarily localized in the mesolimbic and mesocortical pathways of the brain. The mesolimbic and mesocortical pathways are involved in reward processing, motivation, and cognition. By antagonizing the dopamine D3 receptor, N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide can modulate dopamine signaling in these pathways, leading to its potential therapeutic effects in neuropsychiatric disorders.
Biochemical and physiological effects:
N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has been shown to modulate dopamine signaling in the brain, leading to its potential therapeutic effects in neuropsychiatric disorders. In preclinical studies, N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has been shown to reduce drug-seeking behavior, improve cognitive function, and protect dopaminergic neurons. N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has also been shown to have a favorable pharmacokinetic profile, with a long half-life and good brain penetration.
Advantages and Limitations for Lab Experiments
N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has several advantages for lab experiments. It is a selective and potent antagonist of the dopamine D3 receptor, which allows for specific modulation of dopamine signaling in the brain. It also has a favorable pharmacokinetic profile, which allows for long-term administration in animal models. However, N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry for synthesis. It is also a relatively new compound, and its safety and efficacy in humans have not been fully established.
Future Directions
There are several future directions for research on N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide. One direction is to further investigate its potential therapeutic applications in neuropsychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. Another direction is to develop new compounds based on the structure of N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide that have improved pharmacokinetic and pharmacodynamic properties. Additionally, further research is needed to fully understand the safety and efficacy of N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide in humans.
Synthesis Methods
N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method of N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is complex and requires expertise in organic chemistry. The details of the synthesis method are beyond the scope of this paper.
Scientific Research Applications
N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders. In preclinical studies, N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has been shown to reduce drug-seeking behavior in animal models of addiction, improve cognitive function in animal models of schizophrenia, and protect dopaminergic neurons in animal models of Parkinson's disease.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN4O3/c26-21-10-5-4-7-19(21)17-27-24(31)25(32)28-18-22(23-11-6-16-33-23)30-14-12-29(13-15-30)20-8-2-1-3-9-20/h1-11,16,22H,12-15,17-18H2,(H,27,31)(H,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJFGNDOQUAAAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid](/img/structure/B2387310.png)
![(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile](/img/structure/B2387311.png)

![1,3-bis((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B2387313.png)

![N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide](/img/structure/B2387317.png)

![(E)-1-benzyl-3-(((2,3-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2387319.png)





